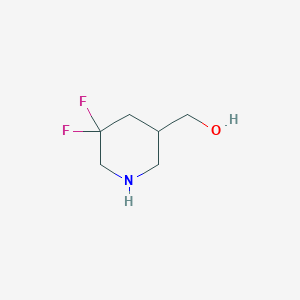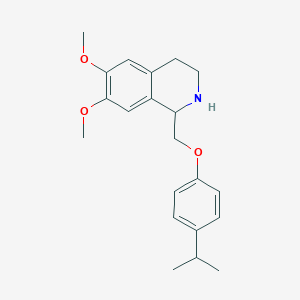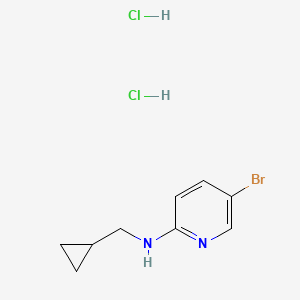
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 3-position and an ethanone group at the 1-position
准备方法
The synthesis of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone typically involves the reaction of 3-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group at the 1-position. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding alcohol and pyridine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
相似化合物的比较
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone can be compared with other pyridine derivatives, such as:
1-(3-Methoxypyridin-2-yl)ethanone: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)propanone: Contains a propanone group instead of ethanone, which can influence its chemical properties and applications.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)butanone: The butanone group provides different steric and electronic effects compared to ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-[3-(cyclopropylmethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-10(3-2-6-12-11)14-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI 键 |
VDQOZBBCJVUSEO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=N1)OCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




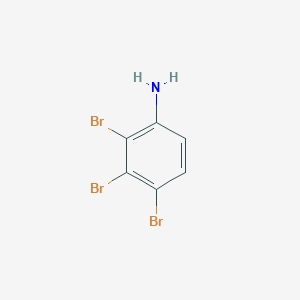

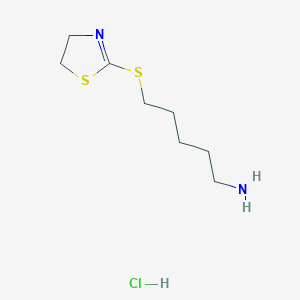
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)


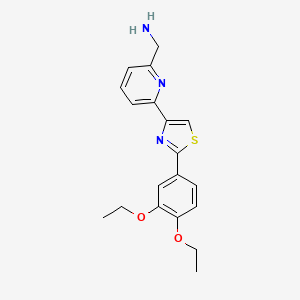

![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)
